2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
Description
The compound 2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one features a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-methoxyphenyl group, linked via a methyl bridge to a dihydropyridazin-3-one core. The dihydropyridazinone moiety is further substituted with a phenyl group at position 5.
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-26-16-9-7-15(8-10-16)20-21-18(27-23-20)13-24-19(25)12-11-17(22-24)14-5-3-2-4-6-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHYLTVVOIWMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting 4-methoxybenzohydrazide with an appropriate nitrile under acidic conditions to form the 1,2,4-oxadiazole ring.
Pyridazinone Core Formation: The pyridazinone core can be synthesized by cyclization of a suitable hydrazine derivative with a diketone.
Coupling Reactions: The final step involves coupling the oxadiazole and pyridazinone intermediates under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the oxadiazole ring can yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonic devices.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with proteins.
Mechanism of Action
The mechanism of action of 2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation.
Pathways Involved: By inhibiting key enzymes, the compound can modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
1,2,4-Oxadiazole Derivatives
- Compound Z9 (): N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide shares the 3-(4-methoxyphenyl)-1,2,4-oxadiazole motif but replaces the dihydropyridazinone with a phenoxy-acetamide chain. This highlights the versatility of the oxadiazole scaffold in conjugation with diverse pharmacophores for target-specific applications.
- Compounds 46–51 () : These benzimidazolone-linked oxadiazoles (e.g., 4-(3-(4-chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one) demonstrate how substituents like chlorophenethyl or trifluoromethyl-biphenyl groups modulate physicochemical properties. For instance, compound 47 (99.47% purity) achieves higher purity than the target compound’s synthetic analogs, suggesting optimized synthetic routes .
Dihydropyridazinone Derivatives
- Compound: 6-[(4-Ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-2,3-dihydropyridazin-3-one shares the dihydropyridazinone core but replaces the oxadiazole with a triazole-sulfanyl group. This substitution may alter hydrogen-bonding interactions critical for biological target engagement.
Substituent Effects
- Electron-Donating vs.
- Bridging Groups : The methyl bridge in the target compound contrasts with the ethylene or sulfonyl bridges in ’s compounds (e.g., compound 51), which may influence binding pocket accessibility.
Computational and Crystallographic Insights
- Density Functional Theory (DFT) : Studies like those in validate the use of DFT for predicting electronic properties of oxadiazole derivatives, aiding in rational design.
- SHELX Software (): Widely used for crystal structure determination, SHELX could resolve stereochemical details of the target compound’s dihydropyridazinone core.
Biological Activity
The compound 2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 410.4 g/mol. The compound features a unique structure that combines oxadiazole and pyridazine moieties, which are known to enhance biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including the target compound. A review indicated that compounds containing the oxadiazole ring exhibit significant activity against various pathogens, including bacteria and fungi. The synthesized derivatives showed IC50 values ranging from 28.7 to 159.7 µM against different bacterial strains .
Anticancer Activity
The compound's potential as an anticancer agent has been investigated in various studies. For instance, derivatives similar to this compound demonstrated cytotoxic effects against human cancer cell lines, with some showing IC50 values as low as 6.2 µM against colon carcinoma cells . The mechanism often involves the induction of apoptosis through the modulation of specific signaling pathways.
Anti-inflammatory Effects
The anti-inflammatory activity of oxadiazole derivatives has also been documented. In animal models, compounds similar to this one exhibited significant reductions in edema induced by carrageenan, demonstrating their potential as anti-inflammatory agents .
The biological activity of the compound is attributed to its ability to interact with specific molecular targets within cells. For example:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), which play a critical role in inflammatory responses.
- Cell Signaling Modulation : It can modulate pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
Study 1: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of various oxadiazole derivatives, this compound was tested against multiple bacterial strains using agar diffusion methods. Results indicated that it possessed significant antibacterial activity comparable to standard antibiotics .
Study 2: Anticancer Properties
A series of experiments were conducted on human breast cancer cell lines where derivatives of the target compound were tested for cytotoxicity. The results showed promising activity, leading to further investigation into its potential as a chemotherapeutic agent .
Data Tables
| Biological Activity | IC50 Value (µM) | Target Pathogen/Cell Line |
|---|---|---|
| Antimicrobial | 28.7 - 159.7 | Various bacterial strains |
| Anticancer | 6.2 | Colon carcinoma HCT-116 |
| Anti-inflammatory | - | Carrageenan-induced edema model |
Q & A
Basic Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer :
- Employ multi-step protocols with controlled reaction parameters (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions .
- Optimize temperature (60–120°C) and pH (neutral to slightly acidic) during cyclization steps to enhance oxadiazole and pyridazinone ring formation .
- Use TLC and NMR for real-time monitoring of intermediates .
- Table : Key Reaction Parameters
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Oxadiazole formation | DMF | 100 | None | 65–75 |
| Pyridazinone cyclization | THF | 80 | KCO | 70–85 |
Q. What analytical techniques are critical for confirming its structural integrity?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and bond angles using SHELX software for refinement .
- NMR spectroscopy : Assign peaks for the oxadiazole methyl group (~3.8–4.2 ppm) and pyridazinone carbonyl (170–175 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Q. How does the compound react under varying pH or oxidizing conditions?
- Methodological Answer :
- Acidic/basic hydrolysis : Test stability in HCl/NaOH (0.1–1 M) at 25–50°C; monitor degradation via HPLC .
- Oxidative stress : Expose to HO (3–10%) to assess sulfanyl or methoxy group susceptibility .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Enzyme inhibition : Test binding affinity to kinases or cyclooxygenases via fluorescence polarization .
Advanced Research Questions
Q. How can density functional theory (DFT) predict its electronic properties?
- Methodological Answer :
- Use hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to calculate HOMO-LUMO gaps and charge distribution .
- Compare DFT-derived dipole moments with experimental crystallographic data to validate electrostatic interactions .
- Data Contradiction Example : If DFT predicts a planar oxadiazole ring but X-ray shows puckering, re-examine basis set selection or solvent effects .
Q. How to resolve discrepancies between computational and experimental spectroscopic data?
- Methodological Answer :
- Re-optimize DFT geometries using polarizable continuum models (PCM) to simulate solvent effects .
- Reassign NMR signals using 2D techniques (e.g., HSQC, HMBC) if DFT-predicted shifts deviate >0.5 ppm .
Q. What structure-activity relationships (SAR) govern its biological activity?
- Methodological Answer :
- Synthesize analogs with substituent variations (e.g., 4-methoxy → 4-fluoro) and compare IC values .
- Table : SAR of Key Analogues
| Substituent | Target (IC, μM) | Notes |
|---|---|---|
| 4-Methoxyphenyl | COX-2: 0.45 | Enhanced solubility |
| 4-Bromophenyl | Kinase X: 1.2 | Improved selectivity |
Q. How to design a robust experimental framework for in vivo pharmacokinetic studies?
- Methodological Answer :
- Use randomized block designs with split plots to account for variables like dose, administration route, and timepoints .
- Quantify plasma stability via LC-MS/MS under physiological pH (7.4) and liver microsome exposure .
Q. What strategies mitigate compound degradation in biological matrices?
- Methodological Answer :
- Add antioxidants (e.g., ascorbic acid) to buffers to protect sulfanyl groups .
- Use protease inhibitors in serum samples to prevent enzymatic cleavage of the pyridazinone core .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
